2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
Description
2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, a tetrahydrotriazolopyridine ring, and a phenoxy group, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-phenoxy-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-11(26-13-5-3-2-4-6-13)16(25)21-10-15-23-22-14-9-12(17(18,19)20)7-8-24(14)15/h2-6,11-12H,7-10H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAALEUPFDHNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydrotriazolopyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of the trifluoromethyl group: This can be achieved through various methods, such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenoxy group: This step typically involves a nucleophilic substitution reaction where a phenol derivative reacts with an appropriate leaving group on the intermediate compound.
Formation of the final amide bond: This is usually accomplished through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to 2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide. For instance, derivatives of similar triazolo-pyridine structures have shown significant activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that modifications in the structure can enhance antibacterial potency .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. smegmatis | 6.25 µg/mL |
| Compound B | P. aeruginosa | 12.5 µg/mL |
| Compound C | C. albicans | 25 µg/mL |
Anticancer Potential
The anticancer potential of compounds similar to this compound has been explored in various studies. Research indicates that certain derivatives exhibit notable antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound D | HCT-116 | 1.9 |
| Compound E | MCF-7 | 7.52 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on triazolopyridine derivatives indicate that the presence of electron-withdrawing groups significantly enhances antimicrobial and anticancer activities. The trifluoromethyl group appears to play a critical role in increasing the lipophilicity and bioavailability of these compounds .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the triazolopyridine core followed by amide coupling reactions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism by which 2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-((7-(methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide: Similar structure but lacks the trifluoromethyl group.
2-phenoxy-N-((7-(chloro)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide: Similar structure but contains a chloro group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to similar compounds.
Biological Activity
The compound 2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity particularly in cancer research, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the trifluoromethyl-substituted triazole and subsequent coupling with phenoxy and propanamide groups. Various synthetic methodologies such as Suzuki-Miyaura coupling are often employed to achieve the desired structural configuration.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties . The following sections detail specific findings related to its efficacy against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antiproliferative effects against multiple cancer cell lines. For instance:
-
Cell Lines Tested :
- Human colon cancer cell lines (HCT-116 and HT-29)
- Breast cancer cell lines (MCF-7)
- Lung cancer cell lines
- Mechanism of Action :
- IC50 Values :
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in cancer treatment:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| RB7 | HT-29 | 6.587 - 11.10 | Apoptosis via Bax/Bcl-2 modulation |
| Compound A | MCF-7 | 8.18 | Cytotoxicity via mitochondrial pathway |
These findings suggest that modifications to the triazole structure can significantly enhance anticancer activity.
Research Findings
A comprehensive review of literature indicates that fluorinated triazole compounds often show enhanced biological activity due to their ability to interact with cellular targets more effectively than non-fluorinated analogs . The presence of trifluoromethyl groups has been linked to improved pharmacokinetic properties and increased potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of triazolo-pyridine derivatives typically involves cyclocondensation reactions under controlled temperatures (e.g., 80–120°C) and catalytic conditions. For example, trifluoromethylated pyridines are synthesized via cyclocondensation using Pd catalysts or Lewis acids like ZnCl₂, with yields ranging from 48% to 78% depending on solvent polarity and reaction time . Key steps include:
- Amide coupling : Use of HATU/DMAP in DMF for amide bond formation between phenoxy-propanoyl and triazolo-pyridine intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the final compound.
- Table 1 : Example reaction conditions from analogous compounds:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | ZnCl₂, DCM, 24h | 65 | |
| Amidation | HATU, DMF, RT | 72 |
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?
- Methodological Answer : Use 1H/13C NMR to confirm the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and triazolo-pyridine scaffold (distinct aromatic proton splitting). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₂₀H₂₁F₃N₄O₂). X-ray crystallography resolves conformational ambiguities, especially for the tetrahydro-pyridine ring .
Q. What are the primary biological targets or pathways influenced by this compound, based on structural analogs?
- Methodological Answer : The trifluoromethyl-triazolo-pyridine moiety is associated with enzyme inhibition (e.g., kinase or hydrolase targets). For example, analogs with similar scaffolds show activity against HDACs or ATP-binding pockets via hydrophobic interactions with the trifluoromethyl group . In vitro assays (e.g., fluorescence polarization for binding affinity) should precede molecular docking (using AutoDock Vina) to map interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolic profiling : Use liver microsomes to identify degradation products (e.g., CYP450-mediated oxidation of the triazolo ring) .
- Formulation optimization : Encapsulation in PEGylated liposomes to enhance plasma half-life .
- Table 2 : Example metabolic stability data (analogous compound):
| Model | Half-life (h) | Major Metabolite |
|---|---|---|
| Mouse | 1.2 | N-Oxide derivative |
| Human microsomes | 0.8 | Dealkylated product |
Q. What computational approaches are optimal for predicting the compound’s binding modes and selectivity?
- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis (e.g., charge distribution on the trifluoromethyl group) with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess protein-ligand stability . Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD) .
Q. How can researchers design experiments to probe the role of the trifluoromethyl group in modulating activity?
- Methodological Answer : Synthesize analogs replacing -CF₃ with -CH₃, -Cl, or -CN. Compare:
- Binding affinity : SPR or ITC assays .
- Thermodynamic solubility : Shake-flask method in PBS (pH 7.4) .
- Table 3 : Hypothetical analog activity:
| Substituent | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| -CF₃ | 12 ± 2 | 8.5 |
| -CH₃ | 45 ± 5 | 22.1 |
Methodological Notes
- Data Interpretation : Cross-validate NMR and HRMS data with PubChem or Reaxys entries to avoid misassignment .
- Ethical Compliance : Adhere to safety protocols for handling trifluoromethyl compounds (e.g., use fume hoods, PPE) .
- Advanced Tools : Leverage AI-driven platforms (e.g., COMSOL Multiphysics) for reaction optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
